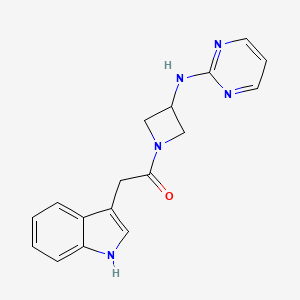

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Description

2-(1H-Indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a heterocyclic compound featuring a central indole scaffold substituted at the 3-position with an ethanone moiety linked to a 3-(pyrimidin-2-ylamino)azetidine group. This structure combines the aromatic indole core—a privileged scaffold in medicinal chemistry—with a strained four-membered azetidine ring and a pyrimidine substituent.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c23-16(8-12-9-20-15-5-2-1-4-14(12)15)22-10-13(11-22)21-17-18-6-3-7-19-17/h1-7,9,13,20H,8,10-11H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNOVLCUZVZPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or amino halide precursor.

Coupling Reactions: The final step involves coupling the indole, pyrimidine, and azetidine moieties through a series of condensation and cyclization reactions, often under the influence of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azetidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Oxidized derivatives of the indole and azetidine rings.

Reduction: Reduced derivatives of the pyrimidine ring.

Substitution: Substituted derivatives at the pyrimidine ring.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its azetidine-pyrimidine-indole architecture. Below is a comparative analysis with structurally related indole derivatives:

Key Insights

Structural Flexibility vs. Rigidity: The target compound’s azetidine ring (4-membered) imposes greater conformational constraint compared to five-membered rings (e.g., piperazine in N-arylsulfonylindoles or thiazolidinone in ). This rigidity may reduce off-target interactions . In contrast, morpholine or diethylamino substituents (e.g., JWH-203, ) introduce flexibility, which can improve membrane permeability but reduce selectivity .

Hydrogen-Bonding and Solubility: The pyrimidine group in the target compound provides dual hydrogen-bond acceptors, akin to pyridinone in compound 21 . This feature is absent in diethylamino or naphthoyl analogs, which rely on hydrophobic interactions .

Biological Target Profiles: N-Arylsulfonylindoles () exhibit serotonin receptor (5-HT6) affinity, while JWH-203 targets cannabinoid receptors . Thiazolidinone derivatives () show antimicrobial activity, which is less likely for the target compound due to its distinct substituents .

Synthetic Accessibility :

- The azetidine-pyrimidine linkage may pose synthetic challenges (e.g., ring strain) compared to morpholine or piperazine derivatives, which are commonly synthesized via nucleophilic substitution . Gold-catalyzed methods () or Pd-mediated couplings () may be required for the target compound’s assembly .

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

- Molecular Formula : CHNO

- Molecular Weight : 255.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step processes, including the formation of the indole and pyrimidine moieties followed by the azetidine ring closure. Specific synthetic routes may vary, but common methods include:

- Formation of Indole Derivative : Starting from readily available indole precursors.

- Pyrimidine Coupling : Utilizing pyrimidine derivatives to introduce the amino group.

- Azetidine Formation : Cyclization reactions to create the azetidine structure.

Antitumor Activity

Research indicates that derivatives of indole and pyrimidine compounds often exhibit significant antitumor properties. A study highlighted that similar compounds showed potent inhibition against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits notable antibacterial and antifungal activities. For instance, it was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values were reported to be significantly low, indicating strong antimicrobial potential.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as tyrosine kinases .

- Receptor Interaction : It may interact with specific receptors influencing cellular signaling pathways related to inflammation and cancer progression.

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of indole-pyrimidine derivatives for their antitumor efficacy against breast cancer cells. The results indicated that compounds similar to 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of indole derivatives. The tested compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL, which is comparable to conventional antibiotics like penicillin and gentamicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole or pyrimidine rings can significantly alter biological activity:

- Substituents on Indole Ring : Electron-donating groups enhance activity by stabilizing reactive intermediates.

- Pyrimidine Variations : Changes in the amino substituent on the pyrimidine ring can either enhance or diminish binding affinity to target enzymes or receptors.

Q & A

How can reaction conditions be systematically optimized during the synthesis of 2-(1H-indol-3-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone to maximize yield and purity?

Answer:

Optimization involves iterative adjustments to:

- Temperature : Lower temperatures (e.g., 0–25°C) during azetidine coupling to minimize side reactions, and higher temperatures (60–80°C) for indole activation steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in azetidine ring formation, while ethanol or THF may improve solubility in later stages .

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and acid/base catalysts (e.g., p-toluenesulfonic acid) for cyclization steps .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ identifies indole NH (δ 10–12 ppm), azetidine protons (δ 3.5–4.5 ppm), and pyrimidine carbons (δ 150–160 ppm) . 2D NMR (COSY, HSQC) resolves overlapping signals.

- X-ray Crystallography : Single-crystal diffraction (SHELX software ) confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between indole and azetidine moieties .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₉H₁₈N₆O: 346.15) validates molecular integrity .

Troubleshooting : For hygroscopic samples, use anhydrous solvents and inert atmospheres during analysis .

What experimental strategies can mitigate contradictions in biological activity data across assay platforms?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .

- Dose-Response Curves : Generate 8-point curves (0.1–100 µM) in triplicate to assess reproducibility. Address outliers via Grubbs’ test (α=0.05) .

- Buffer Optimization : Vary pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Case Study : If IC₅₀ values differ between fluorescence and radiometric kinase assays, validate via orthogonal methods like SPR (surface plasmon resonance) .

How can computational methods predict the compound’s interaction with kinase targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to pyrimidine N1 and azetidine NH .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Calculate RMSD (<2 Å indicates stable binding) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., indole as aromatic pharmacophore) to align with kinase active sites .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

What methodologies are recommended for evaluating metabolic stability and toxicity in preclinical studies?

Answer:

- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) for 60 min. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- hERG Assay : Use patch-clamp electrophysiology (IC₅₀ >10 µM indicates low cardiotoxicity risk) .

Data Interpretation : Correlate metabolic half-life (t₁/₂ >30 min desirable) with in vivo pharmacokinetic profiles .

How can researchers address low solubility during formulation for in vivo studies?

Answer:

- Co-Solvents : Use PEG-400 (20–30% v/v) or cyclodextrin (10% w/v) in PBS (pH 7.4) .

- Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) via thin-film hydration, achieving particle sizes <200 nm (PDI <0.2) .

- Salt Formation : Screen with hydrochloric or maleic acid to improve aqueous solubility (>1 mg/mL target) .

Validation : Measure solubility via shake-flask method (UV-Vis at λmax ~270 nm) .

What synthetic routes are feasible for introducing isotopic labels (e.g., ¹³C, ²H) for mechanistic studies?

Answer:

- ¹³C-Labeling : Incorporate ¹³C-enriched acetic anhydride during indole acetylation (Step 1 of synthesis) .

- Deuterium Exchange : Treat intermediate azetidine precursors with D₂O (3 cycles, 50°C) to replace labile protons .

- Validation : Confirm isotopic incorporation via ¹³C NMR (specific shifts) or mass spectrometry (M+1/M+2 peaks) .

Application : Use labeled compounds in tracer studies to map metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.